molecular formula C21H15ClN2OS B5172775 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide CAS No. 6263-45-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide

Cat. No. B5172775
CAS RN: 6263-45-2
M. Wt: 378.9 g/mol
InChI Key: GHDLVPHVGLEDAK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell growth and differentiation.
Biochemical and physiological effects:
In addition to its anti-cancer and anti-inflammatory effects, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have a variety of other biochemical and physiological effects. For example, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of certain ion channels in the brain, making it a potential treatment for neurological disorders such as epilepsy. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use as a treatment for viral infections such as HIV. Additionally, researchers are exploring the use of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography to obtain pure N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Several studies have shown that N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDLVPHVGLEDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367568
Record name STK049680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6263-45-2
Record name STK049680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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